N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide
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Overview
Description
N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide is a chemical compound with a complex structure that includes an aminomethyl group, a fluorophenyl group, and an ethylmethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide typically involves multiple steps, starting with the preparation of the fluorophenyl intermediate. This intermediate is then subjected to various reactions to introduce the aminomethyl and ethylmethanesulfonamide groups. Common synthetic routes include nucleophilic substitution reactions, where the fluorine atom on the phenyl ring is replaced by an aminomethyl group using reagents such as ammonia or amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and sulfonamide-containing molecules. Examples include:
- N-[2-(aminomethyl)-4-chlorophenyl]-N-ethylmethanesulfonamide
- N-[2-(aminomethyl)-4-bromophenyl]-N-ethylmethanesulfonamide .
Uniqueness
N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15FN2O2S |
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Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C10H15FN2O2S/c1-3-13(16(2,14)15)10-5-4-9(11)6-8(10)7-12/h4-6H,3,7,12H2,1-2H3 |
InChI Key |
OCOZPYFYFPDZSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)F)CN)S(=O)(=O)C |
Origin of Product |
United States |
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